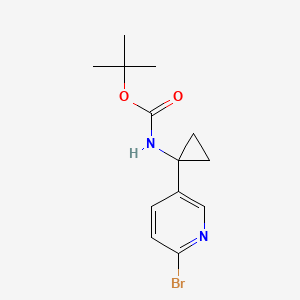

Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC18353650

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O2 |

|---|---|

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

| Standard InChI Key | HDGUGVISJMQWLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate, reflects its three core components:

-

Brominated pyridine: A six-membered aromatic ring with a bromine atom at the 6-position and a nitrogen atom at the 3-position, enabling π-π stacking and halogen bonding in biological systems .

-

Cyclopropane: A strained three-membered hydrocarbon ring fused to the pyridine, introducing steric hindrance and rigidity that may influence binding to target proteins .

-

tert-Butyl carbamate: A bulky carbamate group (-OC(=O)NHR) that enhances solubility in organic solvents and protects reactive amines during synthetic processes .

The SMILES notation CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br succinctly captures this arrangement .

Physicochemical Characteristics

-

Melting point: Data limited, but analogs with similar structures (e.g., tert-butyl carbamates) typically melt between 80–120°C .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and pyridine groups, but poorly soluble in water .

-

Stability: The tert-butyl group confers resistance to hydrolysis under acidic conditions, while the bromopyridine moiety may undergo nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate typically involves multi-step sequences:

-

Cyclopropanation: A pyridine derivative (e.g., 6-bromonicotinaldehyde) undergoes cyclopropanation via the Simmons–Smith reaction or transition metal-catalyzed [2+1] cycloaddition to form the cyclopropyl-pyridine core .

-

Carbamate Formation: The cyclopropylamine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .

A representative reaction pathway is:

Optimization and Challenges

-

Yield: Industrial-scale syntheses report yields of 70–85%, with byproducts arising from over-alkylation or decomposition of the cyclopropane ring under harsh conditions.

-

Catalysts: Palladium or nickel catalysts are often employed to facilitate cyclopropanation, while tetrabutylammonium iodide (TBAI) enhances carbamate formation efficiency .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to achieve purities >95% .

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

This compound serves as a key building block in the synthesis of:

-

Protein degraders: The bromine atom enables Suzuki–Miyaura cross-coupling reactions to attach ubiquitin ligase-binding moieties, critical in PROTAC (Proteolysis-Targeting Chimera) development .

-

Kinase inhibitors: The pyridine ring mimics ATP-binding motifs, making it a scaffold for tyrosine kinase inhibitors targeting cancers .

Biological Activity

Preliminary studies suggest:

-

Antimicrobial properties: Analogous bromopyridine carbamates inhibit bacterial DNA gyrase with IC₅₀ values <10 μM .

-

Anticancer potential: In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (EC₅₀ ≈ 50 μM), likely via apoptosis induction .

Comparative Analysis with Structural Analogs

The cyclopropane ring in tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate distinguishes it from analogs, offering improved steric shielding against enzymatic degradation .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets (e.g., kinases, GPCRs) via X-ray crystallography or NMR .

-

Derivatization: Explore replacing bromine with trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .

-

Toxicity Profiling: Conduct in vivo studies to assess acute/chronic toxicity and potential therapeutic windows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume